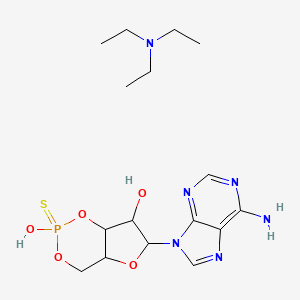

cAMPS-Sp, triethylammonium salt

Vue d'ensemble

Description

Adenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer (cAMPS-Sp, triethylammonium salt) is a synthetic diastereomeric phosphorothioate analog of naturally occurring cyclic adenosine monophosphate (cAMP). It is commonly used in cyclic nucleotide research as an antagonist of cAMP-dependent protein kinase (PKA) activation . This compound competes with cAMP for binding to the “A” and “B” cyclic nucleotide-binding domains located on PKA regulatory subunits, yet unlike cAMP, it fails to promote PKA holoenzyme dissociation and resultant activation .

Méthodes De Préparation

cAMPS-Sp, triethylammonium salt is synthesized through a series of chemical reactions involving the modification of cAMP. . The reaction conditions often include the use of specific reagents and catalysts to facilitate the conversion. Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Activation of Protein Kinase A (PKA)

cAMPS-Sp binds to the regulatory subunits of PKA isoforms I and II with inhibitory constants (K<sub>i</sub>) of 12.5 μM and 4.5 μM , respectively . This competitive activation displaces endogenous cAMP, leading to PKA dissociation and catalytic subunit release .

Modulation of MAPK Pathways

In medial prefrontal cortex (mPFC) neurons, cAMPS-Sp potentiates excitatory postsynaptic currents (EPSCs) by converging activation of:

This dual signaling mechanism increases presynaptic glutamate release probability and the number of releasable vesicles .

Biochemical Stability and Degradation

| Stability Factor | Impact |

|---|---|

| Phosphorothioate modification | Resists PDE hydrolysis |

| Triethylammonium counterion | Enhances solubility and shelf life |

| Lyophilization | Prevents thermal degradation |

Functional Antagonism with Rp-cAMPS

The R-enantiomer (Rp-cAMPS) acts as a competitive PKA inhibitor (K<sub>i</sub> = 11–16 μM), contrasting cAMPS-Sp’s agonist activity. This enantiomeric pair is critical for studying bidirectional cAMP signaling .

Key Reaction Data

| Parameter | Value | Source |

|---|---|---|

| PKA-I K<sub>i</sub> | 12.5 μM | |

| PKA-II K<sub>i</sub> | 4.5 μM | |

| Solubility in water | 100 mM | |

| Enzymatic cyclization yield | ~75% (similar to Rp-cAMPS synthesis) |

Applications De Recherche Scientifique

Cancer Research

cAMPS-Sp has been instrumental in cancer research, particularly in studying the reactivation of the cAMP pathway as a therapeutic strategy for overcoming drug resistance. A notable study demonstrated that inhibiting phosphodiesterase 4D (PDE4D) using cAMPS-Sp can reactivate the cAMP pathway, providing a novel approach to counteract tamoxifen resistance in estrogen receptor-positive breast cancer cells . The study employed cAMPS-Sp to measure intracellular cAMP levels and assess its impact on cell viability and proliferation.

Neuropharmacology

In neuropharmacological studies, cAMPS-Sp has been used to investigate attention deficits and hyperactivity models in rats. Research indicated that inhibition of PKA within the medial prefrontal cortex (mPFC) led to increased attention deficits when treated with cAMPS-Sp . This application highlights the compound's utility in understanding neurobehavioral disorders and testing potential therapeutic interventions.

Signal Transduction Studies

cAMPS-Sp serves as a critical tool in elucidating signaling mechanisms involving cAMP-dependent pathways. It has been utilized to probe the cyclic nucleotide binding sites of various proteins, enhancing our understanding of their roles in cellular signaling networks . This application is vital for developing targeted therapies that modulate these pathways.

Case Study 1: Overcoming Drug Resistance

Title: Reactivation of cAMP Pathway by PDE4D Inhibition Represents a Novel Druggable Axis for Overcoming TAX Resistance in ER-positive Breast Cancer

Authors: Mishra et al., Clin Cancer Res 2018

Findings: The study demonstrated that treatment with PDE4D inhibitors alongside cAMPS-Sp significantly enhanced the sensitivity of breast cancer cells to tamoxifen, suggesting that manipulating the cAMP pathway could be an effective strategy against drug resistance.

Case Study 2: Attention Deficits Model

Title: Attention Deficits and Hyperactivity Following Inhibition of cAMP

Authors: Various researchers, Neuropharmacology 2009

Findings: The administration of cAMPS-Sp in rat models showed significant changes in attention-related behaviors, providing insights into the role of PKA signaling in attention deficits.

Mécanisme D'action

cAMPS-Sp, triethylammonium salt exerts its effects by competitively inhibiting the activation of cAMP-dependent protein kinase (PKA) by cAMP . It binds to the regulatory subunits of PKA, preventing the dissociation of the holoenzyme and subsequent activation of the catalytic subunits . This inhibition of PKA activation leads to the modulation of various downstream signaling pathways and cellular processes regulated by cAMP .

Comparaison Avec Des Composés Similaires

cAMPS-Sp, triethylammonium salt is unique among cyclic nucleotide analogs due to its specific ability to inhibit PKA activation without promoting holoenzyme dissociation . Similar compounds include Sp-cAMPS, which is an agonist of PKA activation, and other phosphorothioate analogs of cAMP such as 8-Br-cAMP and 8-pCPT-cAMP . These compounds differ in their ability to activate or inhibit PKA and their effects on cAMP-dependent signaling pathways .

Activité Biologique

cAMPS-Sp (cyclic adenosine monophosphate sodium salt), specifically in its triethylammonium form, is a potent analog of cAMP that plays a significant role in various biological processes by activating cAMP-dependent pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of cAMPS-Sp

cAMPS-Sp is recognized for its ability to permeate cell membranes and activate cAMP receptor proteins, including Protein Kinase A (PKA) and cAMP-regulated guanine nucleotide exchange factors (GEFs) . The compound is structurally designed to mimic cAMP, thus facilitating its role in cellular signaling pathways.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₇N₆O₅PS |

| Molecular Weight | 446.462 g/mol |

| CAS Number | 93602-66-5 |

| Melting Point | 212-213 °C |

| Potency as PKA Activator | Potent activator of PKA I and PKA II |

cAMPS-Sp operates primarily through the activation of PKA, which is a critical mediator in various signaling pathways. Upon binding to PKA, cAMPS-Sp induces conformational changes that activate the kinase, leading to phosphorylation of target proteins involved in numerous cellular functions such as metabolism, gene expression, and cell proliferation .

Inhibition of Platelet Activation

Research indicates that cAMPS-Sp can significantly inhibit human platelet activation. It raises intracellular cAMP levels, which are crucial for preventing platelet aggregation. This effect is independent of Gi signaling pathways and does not require functional P2Y12 receptors, suggesting the involvement of an unidentified G protein-coupled receptor .

Case Studies and Experimental Data

- Platelet Function Studies :

- Cancer Research :

- Neuropharmacology :

Comparative Analysis with Other Compounds

Here is a comparison between cAMPS-Sp and related compounds:

| Compound | Mechanism | Potency (Ki/EC50) | Applications |

|---|---|---|---|

| cAMPS-Sp | Activates PKA; inhibits platelet activation | Ki = 47.6 µM (PDE3A) | Cancer therapy; platelet function |

| cAMPS-Rp | Competitive antagonist at PKA | IC50 = 11-16 μM | Research on PKA inhibition |

| 2MeSAMP | Inhibits platelet aggregation | Not specified | Cardiovascular research |

Propriétés

IUPAC Name |

6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIPZMKSNMRTIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27N6O5PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40992430 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71774-13-5 | |

| Record name | 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40992430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.